N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine
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Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine is an organic compound that features a combination of bromothiophene and fluoropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine is unique due to its specific combination of bromothiophene and fluoropyridine moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H8BrFN2S |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C10H8BrFN2S/c11-7-4-8(15-6-7)5-13-10-3-1-2-9(12)14-10/h1-4,6H,5H2,(H,13,14) |
InChI Key |
CQHWDVMTMRESFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
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